2-(5-bromo-1H-indol-1-yl)-N-[4-(furan-2-yl)butan-2-yl]acetamide
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Overview
Description
2-(5-bromo-1H-indol-1-yl)-N-[4-(furan-2-yl)butan-2-yl]acetamide is a synthetic organic compound that combines an indole moiety with a furan ring through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[4-(furan-2-yl)butan-2-yl]acetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of the Acetamide Linkage: The brominated indole is then reacted with 2-bromoacetamide to form the acetamide linkage. This step often requires a base such as potassium carbonate (K2CO3) to facilitate the reaction.
Attachment of the Furan Ring: The final step involves the coupling of the intermediate with 4-(furan-2-yl)butan-2-amine. This can be achieved through a nucleophilic substitution reaction, often using a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl group in the acetamide linkage.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, in solvents like acetone or water.
Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Products may include carboxylic acids or ketones, depending on the site of oxidation.
Reduction: Reduced forms of the acetamide, such as amines or alcohols.
Substitution: Various substituted indole derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(5-bromo-1H-indol-1-yl)-N-[4-(furan-2-yl)butan-2-yl]acetamide serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further derivatization and modification.
Biology
The compound’s indole and furan moieties are known for their biological activity. It can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound can be explored for its pharmacological properties. Its structure suggests potential interactions with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the chemical industry, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism by which 2-(5-bromo-1H-indol-1-yl)-N-[4-(furan-2-yl)butan-2-yl]acetamide exerts its effects depends on its interaction with molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The furan ring may enhance binding affinity or specificity. Pathways involved could include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-1H-indol-3-yl)acetamide: Lacks the furan ring, making it less versatile in terms of chemical reactivity and biological activity.
N-(4-(furan-2-yl)butan-2-yl)acetamide: Lacks the indole moiety, which is crucial for interactions with biological targets.
5-bromo-1H-indole: A simpler structure that serves as a precursor but lacks the functional diversity of the target compound.
Uniqueness
2-(5-bromo-1H-indol-1-yl)-N-[4-(furan-2-yl)butan-2-yl]acetamide is unique due to the combination of indole and furan moieties, providing a balance of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H19BrN2O2 |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-[4-(furan-2-yl)butan-2-yl]acetamide |
InChI |
InChI=1S/C18H19BrN2O2/c1-13(4-6-16-3-2-10-23-16)20-18(22)12-21-9-8-14-11-15(19)5-7-17(14)21/h2-3,5,7-11,13H,4,6,12H2,1H3,(H,20,22) |
InChI Key |
PITXFPJNNJELDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CO1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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